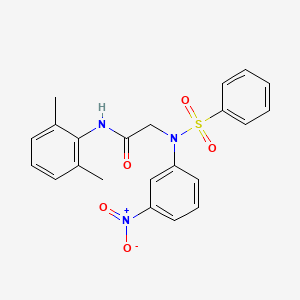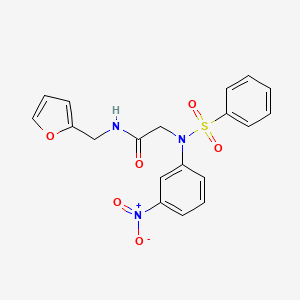
N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPN is a glycine derivative that has been extensively studied for its ability to selectively activate the G protein-coupled estrogen receptor (GPER).
Mecanismo De Acción
DPN binds to N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide and activates downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) and extracellular signal-regulated kinase (ERK) pathways. Activation of these pathways leads to a range of physiological effects, such as vasodilation, anti-inflammatory effects, and regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
DPN has been shown to have a range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and regulation of cell proliferation and apoptosis. DPN has also been shown to modulate glucose metabolism and insulin sensitivity in animal models, suggesting potential applications in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPN has several advantages as a research tool, including its high affinity for N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, its selectivity for this receptor, and its ability to activate downstream signaling pathways. However, DPN has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on DPN. One area of interest is the role of N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in cancer, as DPN has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. Another area of interest is the potential therapeutic applications of DPN in metabolic disorders, such as type 2 diabetes. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of DPN on glucose metabolism and insulin sensitivity.
Aplicaciones Científicas De Investigación
DPN has been extensively studied for its ability to selectively activate N~1~-(2,6-dimethylphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, which is a member of the G protein-coupled receptor family. This compound is expressed in various tissues, including the brain, heart, and reproductive organs, and has been implicated in a range of physiological processes, such as cardiovascular function, metabolism, and cancer. DPN has been shown to have a high affinity for this compound, making it a valuable tool for studying the physiological and pathological roles of this receptor.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-16-8-6-9-17(2)22(16)23-21(26)15-24(18-10-7-11-19(14-18)25(27)28)31(29,30)20-12-4-3-5-13-20/h3-14H,15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZROPQUIPUQDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3456467.png)
![4-(acetylamino)-N-[4-(1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B3456473.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}-N-phenylmethanesulfonamide](/img/structure/B3456493.png)
![N-(2-furylmethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456503.png)
![N-(3,4-dimethoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456511.png)
![N-1,3-benzodioxol-5-yl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3456512.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B3456522.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B3456527.png)
![N-(3-nitrophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3456534.png)


![2-[benzyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B3456554.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-methoxybenzyl)benzamide](/img/structure/B3456568.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)benzamide](/img/structure/B3456578.png)
